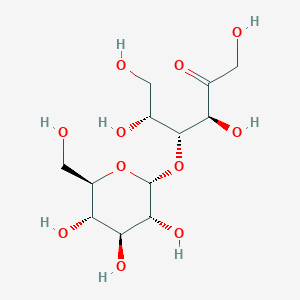

4-O-alpha-D-Glucopyranosyl-D-fructose

Description

Properties

IUPAC Name |

(3S,4R,5R)-1,3,5,6-tetrahydroxy-4-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexan-2-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22O11/c13-1-4(16)7(18)11(5(17)2-14)23-12-10(21)9(20)8(19)6(3-15)22-12/h5-15,17-21H,1-3H2/t5-,6-,7-,8-,9+,10-,11-,12-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFCRQPBOOFTZGQ-RGXJTGTOSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(C(O1)OC(C(CO)O)C(C(=O)CO)O)O)O)O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@H]([C@@H](CO)O)[C@@H](C(=O)CO)O)O)O)O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22O11 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00938753 |

Source

|

| Record name | 4-O-Hexopyranosylhex-2-ulose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00938753 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

342.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17606-72-3 |

Source

|

| Record name | Maltulose | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17606-72-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Maltulose | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017606723 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-O-Hexopyranosylhex-2-ulose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00938753 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | MALTULOSE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q7GN4HW47S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Biosynthesis of Maltulose in Natural Systems: A Technical Guide

The following technical guide details the biosynthesis of Maltulose, focusing on biocatalytic routes in natural systems.

Content Type: Technical Whitepaper & Experimental Guide Audience: Researchers, Senior Scientists, Drug Development Professionals Subject: Enzymatic Synthesis, Transglycosylation Mechanisms, and Bioprocess Optimization

Executive Summary: The Maltulose Paradox

Maltulose (4-O-α-D-glucopyranosyl-D-fructose ) is a reducing disaccharide and a structural isomer of maltose. In classical food chemistry, it is primarily known as a byproduct of the Lobry de Bruyn-Alberda van Ekenstein (LBAE) transformation—a chemical isomerization of maltose occurring during thermal processing (Maillard reaction) or alkaline treatment.

However, for pharmaceutical and advanced nutritional applications (prebiotics, rare sugar therapeutics), chemical synthesis is insufficient due to low specificity and high purification costs. This guide focuses on the biosynthetic (biocatalytic) routes , specifically enzymatic transglycosylation , which represents the "natural" pathway for targeted maltulose production. Unlike sucrose, which has a dedicated isomerase (Sucrose Isomerase

Key Chemical Distinction

| Feature | Maltose | Maltulose |

| Structure | Glc- | Glc- |

| Reducing End | Glucose (Aldose) | Fructose (Ketose) |

| Biosynthetic Origin | Starch Hydrolysis ( | Transglycosylation (CGTase/Amylomaltase) |

| Physiological Role | Primary Energy Source | Rare Sugar / Prebiotic |

Core Biosynthetic Mechanism: Transglycosylation

There is no "Maltulose Synthase" in the Enzyme Commission (EC) registry. Instead, biosynthesis is achieved via Intermolecular Transglycosylation using enzymes from the

The Mechanism

The reaction follows a Ping-Pong Bi-Bi mechanism :

-

Donation: The enzyme cleaves an

bond from a glucosyl donor (Starch or Maltodextrin), forming a covalent glucosyl-enzyme intermediate (E-Glc). -

Acceptance: Fructose (the acceptor) attacks the intermediate.

-

Transfer: The glucosyl unit is transferred to the C4-hydroxyl group of fructose, forming Maltulose.

Note on Specificity: The regioselectivity is enzyme-dependent. While some enzymes prefer the C1 or C6 of fructose (yielding Trehalulose or Leucrose), specific CGTases (e.g., from Bacillus macerans) favor the C4 position, yielding Maltulose.

Pathway Visualization (DOT Diagram)

Caption: Enzymatic transglycosylation pathway for Maltulose synthesis. The enzyme cleaves a glucosyl donor to form an intermediate, which is then intercepted by fructose.

Biocatalysts & Systems

The following enzymes have been validated for maltulose synthesis.

| Enzyme Class | Source Organism | EC Number | Mechanism | Specificity Note |

| CGTase | Bacillus macerans, Paenibacillus | 2.4.1.19 | Transglycosylation | High transfer rate; requires high Fructose:Donor ratio to minimize cyclization. |

| Amylomaltase | Thermus thermophilus | 2.4.1.25 | Disproportionation | Excellent thermostability; capable of transferring maltosyl units to fructose. |

| Saccharomyces cerevisiae | 3.2.1.20 | Transglucosylation | Can synthesize maltulose from maltose (donor) + fructose (acceptor) via condensation (reverse hydrolysis), but low yield. |

Why not Glucose Isomerase?

A common misconception is that Glucose Isomerase (Xylose Isomerase) converts Maltose to Maltulose.

-

Fact: Glucose Isomerase (EC 5.3.1.[1][2][3][4]5) is specific to monosaccharides (Glc

Fru). -

Constraint: The active site of GI is too small to accommodate the disaccharide maltose. Therefore, direct enzymatic isomerization of maltose is not a viable route.

Experimental Protocol: CGTase-Mediated Synthesis

This protocol describes the synthesis of maltulose using a commercially available CGTase (e.g., Toruzyme® or equivalent from Bacillus sp.).

Reagents & Equipment[7]

-

Enzyme: CGTase (Activity > 600 KNU/g).

-

Donor Substrate: Soluble Starch or Maltodextrin (DE 10-15).

-

Acceptor Substrate: D-Fructose (Crystalline, >99% purity).

-

Buffer: 50 mM Sodium Acetate, pH 6.0.

-

Equipment: Thermostatic shaker, HPLC (Rezex RCM-Monosaccharide column or equivalent).

Step-by-Step Methodology

Step 1: Substrate Preparation Dissolve Maltodextrin and Fructose in the buffer.

-

Critical Ratio: The Acceptor (Fructose) must be in molar excess to drive the reaction toward transglycosylation rather than coupling (cyclization).

-

Target Concentration: 10% (w/v) Maltodextrin, 20% (w/v) Fructose. (Ratio 1:2 w/w).[5][6]

Step 2: Enzymatic Reaction

-

Add CGTase (10–20 Units per gram of starch).

-

Incubate at 60°C (or optimum for specific enzyme) with agitation at 150 rpm.

-

Time Course: Monitor reaction at 4, 8, 12, and 24 hours.

-

Insight: Yield typically peaks between 8–12 hours. Prolonged incubation may lead to hydrolysis of the product (secondary hydrolysis).

-

Step 3: Termination & Analysis

-

Stop reaction by heating to 100°C for 10 minutes (enzyme denaturation).

-

Filter (0.22 µm) and analyze via HPLC-RI.

-

Retention Time Check: Maltulose elutes distinctly from Maltose and Sucrose on cation-exchange columns (Ca2+ form).

-

Step 4: Purification (Downstream)

-

Yeast Treatment: Add Saccharomyces cerevisiae to the mixture to ferment out residual Glucose and Fructose (Maltulose is generally non-fermentable by standard baker's yeast).

-

Filtration: Remove yeast biomass.

-

Chromatography: Use simulated moving bed (SMB) or preparative LC for final isolation.

Quantitative Benchmarks

When optimizing the reaction, target the following parameters:

| Parameter | Optimal Range | Impact on Biosynthesis |

| pH | 5.5 – 6.5 | Stability of the Glucosyl-Enzyme intermediate. |

| Temperature | 50°C – 65°C | Higher temp favors solubility and reduces viscosity, improving mass transfer. |

| Donor:Acceptor Ratio | 1:2 to 1:4 | High fructose concentration suppresses cyclization (CD formation) and favors linear transfer (Maltulose). |

| Yield | 20% – 35% | Limited by thermodynamic equilibrium and competing hydrolysis. |

References

-

Dura, M. A., et al. (2002). "Synthesis of maltooligosyl fructofuranosides catalyzed by immobilized cyclodextrin glucosyltransferase using starch as donor."[6] Journal of Agricultural and Food Chemistry. Link

-

Park, S. H., et al. (2012). "Transglycosylation reactions of Bacillus stearothermophilus maltogenic amylase with various acceptors." Applied Microbiology and Biotechnology. Link

-

Kusano, H., et al. (2009). "Transglycosylation properties of the amylomaltase from Thermus thermophilus." Bioscience, Biotechnology, and Biochemistry. Link

-

Plou, F. J., et al. (2007). "Glucosyltransferases acting on starch or sucrose for the synthesis of oligosaccharides." Canadian Journal of Chemistry. Link

-

Nakano, H., et al. (2003). "Synthesis of maltulose and isomaltulose by transglucosylation." Journal of Bioscience and Bioengineering. Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. Purification and kinetic behavior of glucose isomerase from Streptomyces lividans RSU26 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. How Glucose Isomerase Powers Both Food and Biofuel Industries – Creative Enzymes Blog [creative-enzymes.com]

- 5. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]

- 6. researchgate.net [researchgate.net]

chemical properties and structure of Maltulose

An In-Depth Technical Guide to the Chemical Properties and Structure of Maltulose

Foreword

Maltulose (4-O-α-D-Glucopyranosyl-D-fructose) stands as a compelling disaccharide with burgeoning significance across the pharmaceutical, food, and life science sectors. As a structural isomer of sucrose and a derivative of maltose, its unique chemical architecture confers a distinct profile of physicochemical and functional properties. This guide offers a comprehensive exploration of Maltulose, from its core molecular structure and stereochemistry to its synthesis, analytical characterization, and functional applications. Designed for researchers, scientists, and drug development professionals, this document synthesizes technical data with mechanistic insights to provide a holistic understanding of this versatile carbohydrate.

Chemical Structure and Stereochemistry

The functional identity of Maltulose is fundamentally dictated by its molecular architecture. A nuanced understanding of its structure is paramount to appreciating its behavior and potential applications.

1.1. Monosaccharide Composition and Glycosidic Linkage

Maltulose is a disaccharide, meaning it is formed from two constituent monosaccharide units.[1][2] Specifically, it comprises a molecule of α-D-glucopyranose linked to a molecule of D-fructose.[3] The defining feature that distinguishes Maltulose from other glucose-fructose disaccharides like sucrose is the nature of the glycosidic bond. In Maltulose, the linkage is an α-(1→4) glycosidic bond .[3] This signifies that the anomeric carbon (C1) of the α-D-glucose unit is connected to the hydroxyl group on the fourth carbon (C4) of the fructose unit.[3]

Its systematic IUPAC name is (3S,4R,5R)-1,3,5,6-tetrahydroxy-4-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexan-2-one .[4]

Sources

biological activity of 4-O-alpha-D-Glucopyranosyl-D-fructose

An In-Depth Technical Guide on the Biological Activity of 4-O-alpha-D-Glucopyranosyl-D-fructose (Maltulose)

Executive Summary

4-O-alpha-D-Glucopyranosyl-D-fructose , commonly known as Maltulose , is a reducing disaccharide and a structural isomer of maltose and sucrose. Unlike its rapidly digestible counterparts, Maltulose exhibits a unique resistance to mammalian digestive enzymes, positioning it as a functional carbohydrate with significant prebiotic potential and attenuated glycemic impact .

This guide provides a rigorous technical analysis of Maltulose’s biological activity, distinguishing it from related isomers like Isomaltulose (Palatinose). It details the molecule's metabolic fate, its selective fermentation by gut microbiota, and the experimental methodologies required to validate these activities in a research setting.

Chemical Identity & Structural Distinctiveness[1]

To understand the biological behavior of Maltulose, one must first appreciate its structural constraints.

-

IUPAC Name: 4-O-α-D-Glucopyranosyl-D-fructose[1]

-

Molecular Formula: C₁₂H₂₂O₁₁

-

Linkage: α-(1→4) glycosidic bond between Glucose (C1) and Fructose (C4).

Structural Comparison vs. Common Isomers

| Compound | Linkage | Monomers | Digestibility Status |

| Maltulose | α-(1→4) | Glucose + Fructose | Resistant / Slow |

| Maltose | α-(1→4) | Glucose + Glucose | Rapid |

| Sucrose | α-(1→2) | Glucose + Fructose | Rapid |

| Isomaltulose | α-(1→6) | Glucose + Fructose | Slow / Complete |

| Turanose | α-(1→3) | Glucose + Fructose | Slow |

Key Insight: The α-(1→4) bond in Maltulose is structurally identical to Maltose, but the aglycone is Fructose instead of Glucose. This substitution significantly impairs the catalytic efficiency of the Maltase-Glucoamylase (MGAM) complex in the small intestine, which is evolutionarily optimized for α-(1→4) glucose-glucose bonds.

Metabolic Fate: The Biological Activity Core

The biological value of Maltulose is defined by its resistance to upper-GI hydrolysis and its subsequent fermentation in the lower GI.

2.1. Resistance to Small Intestinal Hydrolysis

In mammalian systems, carbohydrate digestion relies on brush border enzymes: Sucrase-Isomaltase (SI) and Maltase-Glucoamylase (MGAM) .

-

Mechanism of Resistance: While MGAM efficiently cleaves the α-(1→4) bond of maltose, the presence of a fructose ring at the reducing end of Maltulose creates steric hindrance at the +1 subsite of the enzyme's active pocket.

-

Experimental Evidence: Studies utilizing rat intestinal extracts indicate that Maltulose exhibits a "slower and low digestibility rate" compared to sucrose and maltose [1].[4][8] While not completely indigestible (like lactulose), its hydrolysis kinetics are sufficiently retarded to allow a significant portion of the ingested dose to reach the colon intact [2].

2.2. Glycemic Response

Due to its resistance to rapid hydrolysis, Maltulose does not trigger the sharp postprandial glucose spike associated with maltose or sucrose.

-

Glycemic Index (GI): While a standardized clinical GI value is less commonly cited than for Isomaltulose (GI ~32), the biochemical kinetics confirm Maltulose functions as a low-glycemic carbohydrate .

-

Insulinemia: The slow release of monosaccharides (if hydrolysis occurs) or the lack thereof results in a blunted insulin response, making it a candidate for diabetic-friendly formulations.[4]

Prebiotic Activity & Microbiome Modulation[10]

The primary biological activity of Maltulose is its role as a prebiotic substrate . Upon reaching the colon, it acts as a carbon source for specific beneficial taxa.

3.1. Selective Fermentation

Maltulose is selectively utilized by the Bifidobacterium and Lactobacillus genera.

-

Bifidogenic Factor: In vitro fermentation studies using human fecal inocula demonstrate that Maltulose significantly increases the population of Bifidobacterium spp., comparable to established prebiotics like Lactulose [3].

-

Lactobacilli Promotion: It also supports the growth of Lactobacillus strains, which are crucial for maintaining luminal pH and preventing pathogen colonization.

3.2. Short-Chain Fatty Acid (SCFA) Production

The fermentation of Maltulose yields SCFAs, primarily Acetate , Propionate , and Butyrate .

-

Mechanism: Anaerobic metabolism of the fructose moiety via the phosphoketolase pathway (in Bifidobacteria).

-

Physiological Impact:

-

Butyrate: Energy source for colonocytes; promotes epithelial integrity.

-

Acetate: Systemic energy substrate; crosses the blood-brain barrier to signal satiety.

-

pH Modulation: SCFA production lowers luminal pH, increasing the solubility and absorption of minerals like Calcium and Magnesium (though this specific effect is more documented for FOS/GOS, the mechanism applies here).

-

Visualizing the Biological Pathway

The following diagram illustrates the differential processing of Maltose vs. Maltulose, highlighting the mechanistic divergence that leads to Maltulose's prebiotic effect.

Figure 1: Comparative metabolic fate of Maltose and Maltulose. Note the steric hindrance at the brush border enzyme level leads to Maltulose's prebiotic availability.

Experimental Protocols for Validation

To rigorously assess the biological activity of Maltulose in a development pipeline, the following protocols are recommended. These are designed to be self-validating systems.

Protocol A: In Vitro Digestibility Assay (Mammalian)

Objective: Quantify the resistance of Maltulose to small intestinal hydrolysis relative to Maltose.

-

Enzyme Preparation:

-

Extract Rat Small Intestinal Acetone Powder (Sigma-Aldrich) in ice-cold 0.1M maleate buffer (pH 6.0).

-

Centrifuge at 12,000 x g for 15 min at 4°C. Use supernatant as the crude enzyme source (contains MGAM and SI).

-

-

Substrate Setup:

-

Prepare 10 mM solutions of Maltulose (Test), Maltose (Positive Control), and Lactulose (Negative Control).

-

-

Reaction:

-

Incubate 100 µL enzyme extract with 100 µL substrate at 37°C.

-

Time points: 0, 30, 60, 120, and 240 minutes.

-

-

Termination & Analysis:

-

Stop reaction with 200 µL 0.5M Tris-HCl (pH 7.0) followed by boiling for 5 min.

-

Quantification: Measure released Glucose using a Glucose Oxidase/Peroxidase (GOPOD) kit.[9]

-

Calculation: Hydrolysis % = (Released Glucose [mM] / Total Theoretical Glucose [mM]) × 100.

-

-

Validation Criteria: Maltose must show >90% hydrolysis by 60 min. Lactulose must show <5% hydrolysis. Maltulose is expected to show <20-30% hydrolysis (depending on enzyme load).

Protocol B: Prebiotic Activity Score (In Vitro Fermentation)

Objective: Determine the "Prebiotic Index" (PI) by measuring selective bacterial growth.

-

Inoculum:

-

Fresh fecal slurry (10% w/v) from healthy human donors in anaerobic phosphate-buffered saline (PBS).

-

-

Media:

-

Basal nutrient medium (peptone, yeast extract, minerals) with 1% (w/v) Maltulose as the sole carbon source.

-

Controls: Glucose (non-selective), Inulin (positive prebiotic control), Blank (no carbon).

-

-

Fermentation:

-

Anaerobic incubation at 37°C for 24 hours.

-

-

Analysis (qPCR):

-

Extract DNA at 0h and 24h.

-

Perform qPCR using genus-specific primers for Bifidobacterium, Lactobacillus, Bacteroides, and Clostridium.

-

-

Calculation (Prebiotic Index):

-

Where Bif is the change in bifidobacteria numbers, etc.

-

References

-

Ferreira-Lazarte, A., et al. (2017).[10] "Assessment of in Vitro Digestibility of Dietary Carbohydrates Using Rat Small Intestinal Extract." Journal of Agricultural and Food Chemistry. Link

-

Nilsson, U., & Björck, I. (1988). "Availability of cereal fructans and inulin in the rat intestinal tract." Journal of Nutrition. Link (Establishes the concept of fructose-containing disaccharide indigestibility).

-

Manderson, K., et al. (2005). "Influence of Disaccharide Structure on Prebiotic Selectivity in Vitro." Journal of Agricultural and Food Chemistry. Link (Directly compares Maltulose, Sucrose, and Lactulose prebiotic effects).

-

Raweesri, P., et al. (2021). "Structural insight into a yeast maltase... with transglycosylating activity."[11] International Journal of Molecular Sciences. Link (Details enzymatic synthesis and structural properties).

Sources

- 1. frontiersin.org [frontiersin.org]

- 2. Showing Compound Maltulose (FDB001175) - FooDB [foodb.ca]

- 3. researchgate.net [researchgate.net]

- 4. scribd.com [scribd.com]

- 5. AU2020100181A4 - Stable Prebiotic Compositions - Google Patents [patents.google.com]

- 6. Hydrolysis and transglycosylation activities of glycosidases from small intestine brush-border membrane vesicles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. scielo.br [scielo.br]

- 8. Effects of Natural Alternative Sweeteners on Metabolic Diseases [e-cnr.org]

- 9. Mammalian Mucosal α-Glucosidases Coordinate with α-Amylase in the Initial Starch Hydrolysis Stage to Have a Role in Starch Digestion beyond Glucogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. orbit.dtu.dk [orbit.dtu.dk]

An In-Depth Technical Guide to In Vitro Studies of Maltulose as a Prebiotic

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Maltulose, a disaccharide composed of glucose and fructose linked by an α-1,6 glycosidic bond, is emerging as a promising prebiotic candidate. Its structural configuration confers resistance to digestion in the upper gastrointestinal tract, allowing it to reach the colon intact and be selectively fermented by beneficial gut microbiota. This guide provides a comprehensive overview of the principles, methodologies, and data interpretation for the in vitro evaluation of maltulose's prebiotic potential. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our discussion in authoritative scientific literature.

Introduction: The Rationale for Investigating Maltulose as a Prebiotic

Prebiotics are defined as substrates that are selectively utilized by host microorganisms, conferring a health benefit.[1] The primary mechanism of action involves the selective fermentation of these compounds by beneficial bacteria, such as Bifidobacterium and Lactobacillus species, leading to the production of short-chain fatty acids (SCFAs) and a favorable modulation of the gut microbiome composition.[1][2]

Maltulose, structurally similar to the well-established prebiotic lactulose, presents a compelling case for investigation.[3] In vitro studies are the foundational step in substantiating the prebiotic activity of novel compounds like maltulose.[4][5][6][7][8] They offer a controlled environment to elucidate mechanisms of action, screen for efficacy, and optimize parameters before progressing to more complex and costly in vivo trials.[4]

Foundational In Vitro Models for Prebiotic Assessment

The selection of an appropriate in vitro model is critical for generating meaningful and reproducible data. The two primary approaches for studying the prebiotic potential of maltulose are pure culture fermentation and human fecal slurry batch fermentation.

Pure Culture Fermentation: Elucidating Specificity

This model assesses the ability of specific probiotic strains, typically belonging to the genera Bifidobacterium and Lactobacillus, to utilize maltulose as a sole carbon source.[9][10] This approach provides direct evidence of selective fermentation, a key criterion for prebiotic classification.

Causality of Experimental Choice: By using isolated strains, we can definitively attribute growth to the metabolism of maltulose, eliminating the confounding variables present in a complex microbial community. This is crucial for establishing the selective nature of the prebiotic effect.

Human Fecal Slurry Batch Fermentation: Simulating the Gut Ecosystem

This model utilizes a complex microbial community from human fecal samples to inoculate a fermentation medium containing maltulose.[11][12] This approach offers a more holistic view of maltulose's impact on the gut microbiome, including its effects on microbial composition, SCFA production, and overall metabolic activity.[13][14][15]

Causality of Experimental Choice: Fecal slurry fermentations provide a closer approximation of the physiological conditions in the human colon, allowing for the assessment of maltulose's influence on the entire microbial ecosystem and the interplay between different bacterial species.[16]

Experimental Workflows and Protocols

The following sections detail the step-by-step methodologies for conducting robust in vitro studies on maltulose.

Workflow for Assessing Maltulose's Prebiotic Potential

Caption: Workflow for in vitro prebiotic assessment of maltulose.

Protocol 1: Pure Culture Fermentation of Maltulose

Objective: To determine the ability of specific probiotic strains to utilize maltulose for growth.

Materials:

-

Maltulose

-

Selected probiotic strains (e.g., Bifidobacterium breve, Lactobacillus casei)

-

Basal medium (e.g., modified PYF or MRS medium without a carbon source)[11]

-

Positive control: Glucose or Fructooligosaccharides (FOS)[11]

-

Negative control: Basal medium without a carbon source[11]

-

Anaerobic chamber or system

-

Spectrophotometer

Procedure:

-

Prepare the basal medium and sterilize.

-

Prepare stock solutions of maltulose, glucose, and FOS and sterilize by filtration.

-

In an anaerobic chamber, add maltulose, glucose, or no carbon source to the basal medium to the desired final concentration (e.g., 1% w/v).[17]

-

Inoculate the media with a standardized culture of the selected probiotic strain.

-

Incubate the cultures under anaerobic conditions at 37°C.

-

Measure the optical density at 600 nm (OD600) at regular intervals (e.g., 0, 24, and 48 hours) to monitor bacterial growth.[12]

-

Measure the pH of the culture at the end of the fermentation period.

Protocol 2: Human Fecal Slurry Batch Fermentation

Objective: To evaluate the impact of maltulose on the composition and metabolic activity of the human gut microbiota.

Materials:

-

Maltulose

-

Fresh human fecal samples from healthy donors who have not taken antibiotics for at least 3-6 months.[13]

-

Anaerobic dilution medium (e.g., phosphate-buffered saline with reducing agents)

-

Basal fermentation medium[18]

-

Positive control: Inulin or GOS[14]

-

Negative control: No substrate addition

-

Anaerobic workstation

-

pH meter

-

Gas chromatograph (GC) or Liquid chromatograph-mass spectrometer (LC-MS) for SCFA analysis

-

DNA extraction kits and 16S rRNA sequencing platform

Procedure:

-

Collect fresh fecal samples and immediately transfer them to an anaerobic chamber.

-

Prepare a 10% (w/v) fecal slurry by homogenizing the feces in the anaerobic dilution medium.[18]

-

In the anaerobic chamber, dispense the basal fermentation medium into sterile vessels.

-

Add maltulose, the positive control, or no substrate to the vessels.

-

Inoculate the media with the fecal slurry (e.g., a 10% v/v inoculation).[16]

-

Incubate the fermentations at 37°C with gentle agitation for a defined period (e.g., 24 or 48 hours).[18]

-

Collect samples at baseline and at the end of the fermentation for pH measurement, SCFA analysis, and microbial DNA extraction.

Key Analytical Methodologies and Expected Outcomes

Short-Chain Fatty Acid (SCFA) Analysis

The production of SCFAs, particularly acetate, propionate, and butyrate, is a hallmark of prebiotic activity.[1]

Methodology:

-

Sample Preparation: Acidify fermentation samples and extract SCFAs using a solvent like diethyl ether.[19]

-

Analysis: Quantify SCFAs using GC with a flame ionization detector (FID) or LC-MS.[19][20][21]

Expected Outcomes with Maltulose: Based on studies of similar disaccharides like lactulose and isomaltulose, fermentation of maltulose is expected to increase the total SCFA concentration.[3][5][22] A significant increase in acetate is anticipated, as it is a primary fermentation product of many beneficial bacteria.[23] Increases in propionate and butyrate are also expected, which are known to have various health benefits.[5]

Microbiota Composition Analysis (16S rRNA Gene Sequencing)

This technique allows for the identification and relative quantification of different bacterial taxa within the fecal slurry.

Methodology:

-

Extract total microbial DNA from the fermentation samples.

-

Amplify the V3-V4 or other variable regions of the 16S rRNA gene.

-

Sequence the amplicons using a high-throughput sequencing platform.

-

Analyze the sequencing data using bioinformatics pipelines (e.g., QIIME, Mothur) to determine the microbial composition and diversity.

Expected Outcomes with Maltulose: The addition of maltulose is expected to selectively stimulate the growth of beneficial bacteria. A significant increase in the relative abundance of Bifidobacterium and Lactobacillus species is a primary indicator of its prebiotic effect.[17][22] Changes in other beneficial genera, such as Faecalibacterium, may also be observed.[5][14]

Data Presentation and Interpretation

Quantitative Data Summary

Table 1: Example Data from Pure Culture Fermentation of Maltulose

| Carbon Source (1%) | Probiotic Strain | Change in OD600 (48h) | Final pH |

| Maltulose | B. breve | +1.2 | 4.8 |

| Maltulose | L. casei | +0.9 | 5.1 |

| Glucose (Positive Control) | B. breve | +1.5 | 4.5 |

| No Carbon (Negative Control) | B. breve | +0.1 | 6.8 |

Table 2: Example Data from Fecal Slurry Fermentation of Maltulose

| Treatment | Total SCFA (mM) | Acetate (mM) | Propionate (mM) | Butyrate (mM) | Relative Abundance of Bifidobacterium (%) |

| Baseline | 35 | 20 | 8 | 7 | 5 |

| Maltulose (1%) | 95 | 55 | 20 | 20 | 15 |

| Inulin (Positive Control) | 90 | 50 | 18 | 22 | 14 |

| Negative Control | 40 | 22 | 9 | 9 | 6 |

Visualization of Microbial Fermentation Pathways

Caption: Simplified pathway of maltulose fermentation to SCFAs.

Conclusion and Future Directions

The in vitro methodologies outlined in this guide provide a robust framework for establishing the prebiotic potential of maltulose. By demonstrating selective fermentation by beneficial microbes and the production of health-promoting metabolites like SCFAs, these studies can provide the foundational evidence required for further development. Future research should focus on dose-response studies, comparisons with other established prebiotics, and the use of more advanced, dynamic gut models that can better simulate the continuous nature of the human colon.

References

-

Evaluation of Prebiotics through an In Vitro Gastrointestinal Digestion and Fecal Fermentation Experiment: Further Idea on the Implementation of Machine Learning Technique. (2022). MDPI. Retrieved from [Link]

-

Models to Evaluate the Prebiotic Potential of Foods. SciSpace. Retrieved from [Link]

-

In Vitro Evaluation of Different Prebiotics on the Modulation of Gut Microbiota Composition and Function in Morbid Obese and Normal-Weight Subjects. (2020). PMC. Retrieved from [Link]

-

In vitro fermentation models to study how exogenous factors shape the gut microbiome: applications, pros and cons. (2023). Gut Microbiota for Health. Retrieved from [Link]

-

In vitro screening of indigenous plant materials for prebiotic potential. ResearchGate. Retrieved from [Link]

-

Influence of Disaccharide Structure on Prebiotic Selectivity in Vitro. (2005). ACS Publications. Retrieved from [Link]

-

Utilization of diverse oligosaccharides for growth by Bifidobacterium and Lactobacillus species and their in vitro co-cultivation characteristics. (2023). PMC. Retrieved from [Link]

-

Isomaltulose affects the species diversity of gut microbiota. The alpha... (2021). ResearchGate. Retrieved from [Link]

-

An in vitro batch fermentation protocol for studying the contribution of food to gut microbiota composition and functionality. (2022). Springer Nature Experiments. Retrieved from [Link]

-

Development of an analytical method to detect short-chain fatty acids by SPME-GC-MS in samples coming from an in vitro gastrointestinal model. (2019). PubMed. Retrieved from [Link]

-

Isomaltulose Exhibits Prebiotic Activity, and Modulates Gut Microbiota, the Production of Short Chain Fatty Acids, and Secondary Bile Acids in Rats. (2021). PMC. Retrieved from [Link]

-

An in vitro batch fermentation protocol for studying the contribution of food to gut microbiota composition and functionality. (2022). Don Whitley Scientific. Retrieved from [Link]

-

In Vitro Prebiotic Effects of Malto-Oligosaccharides Containing Water-Soluble Dietary Fiber. (2020). MDPI. Retrieved from [Link]

-

In Vitro Assessment of the Prebiotic Potential of Xylooligosaccharides from Barley Straw. (2022). MDPI. Retrieved from [Link]

-

Isomaltulose Exhibits Prebiotic Activity, and Modulates Gut Microbiota, the Production of Short Chain Fatty Acids, and Secondary Bile Acids in Rats. (2021). PubMed. Retrieved from [Link]

-

In Vitro Prebiotic Effects of Malto-Oligosaccharides Containing Water-Soluble Dietary Fiber. (2020). PubMed. Retrieved from [Link]

-

Isomaltulose Exhibits Prebiotic Activity, and Modulates Gut Microbiota, the Production of Short Chain Fatty Acids, and Secondary Bile Acids in Rats. (2021). MDPI. Retrieved from [Link]

-

Lactulose, but not Macrogol or Bisacodyl, Shows a Prebiotic Effect in a Computer-Controlled In Vitro Model of the Human Large Intestine. (2021). researchopenworld.com. Retrieved from [Link]

-

A Concise Review of Liquid Chromatography-Mass Spectrometry-Based Quantification Methods for Short Chain Fatty Acids as Endogenous Biomarkers. (2022). MDPI. Retrieved from [Link] biomarkers/biomarkers-07-00171

-

Method for absolute quantification of short chain fatty acids via reverse phase chromatography mass spectrometry. (2022). PLOS. Retrieved from [Link]

-

(PDF) Isomaltulose Exhibits Prebiotic Activity, and Modulates Gut Microbiota, the Production of Short Chain Fatty Acids, and Secondary Bile Acids in Rats. (2021). ResearchGate. Retrieved from [Link]

-

Utilization of Host-Derived Glycans by Intestinal Lactobacillus and Bifidobacterium Species. (2018). Frontiers. Retrieved from [Link]

-

Low-Dose Lactulose as a Prebiotic for Improved Gut Health and Enhanced Mineral Absorption. (2021). PMC. Retrieved from [Link]

-

Effect of Malva neglecta and lactulose on survival of Lactobacillus fermentum and textural properties of synbiotic stirred yogurt. (2023). PMC. Retrieved from [Link]

-

Low-Dose Lactulose as a Prebiotic for Improved Gut Health and Enhanced Mineral Absorption. (2021). Frontiers. Retrieved from [Link]

-

Influence of Disaccharide Structure on Prebiotic Selectivity in Vitro. (2005). ResearchGate. Retrieved from [Link]

-

The prebiotic potential of lactulose: A review. (2023). Phyto Pharma Journal. Retrieved from [Link]

-

Effects of Sweeteners on the Gut Microbiota: A Review of Experimental Studies and Clinical Trials. (2019). MDPI. Retrieved from [Link]

-

In Vitro Prebiotic Effects of Malto-Oligosaccharides Containing Water-Soluble Dietary Fiber. (2020). MDPI. Retrieved from [Link]

-

Influence of disaccharide structure on prebiotic selectivity in vitro. (2005). PubMed. Retrieved from [Link]

-

A comparative in vitro evaluation of the fermentation properties of prebiotic oligosaccharides. (2001). PubMed. Retrieved from [Link]

-

Characterizations and In Vitro Gut Microbiome Modulatory Effects of Gluco-Oligosaccharides Synthesized by the Acceptor Reactions of Glucansucrase 53. (2023). MDPI. Retrieved from [Link]

-

In Vitro Fermentation Behavior of Isomalto/Malto-Polysaccharides Using Human Fecal Inoculum Indicates Prebiotic Potential. (2018). PubMed. Retrieved from [Link]

-

(PDF) Utilization of diverse oligosaccharides for growth by Bifidobacterium and Lactobacillus species and their in vitro co-cultivation characteristics. (2023). ResearchGate. Retrieved from [Link]

-

In Vitro Fermentation of Selected Prebiotics and Their Effects on the Composition and Activity of the Adult Gut Microbiota. (2018). PMC. Retrieved from [Link]

-

Lactulose detoxifies in vitro short-chain fatty acid production in colonic contents induced by blood: implications for hepatic coma. (1987). PubMed. Retrieved from [Link]

-

Effect of low-and non-calorie sweeteners on the gut microbiota. (2023). DADUN. Retrieved from [Link]

-

In vitro human gut microbiota fermentation models: opportunities, challenges, and pitfalls. (2023). Microbial Cell Factories. Retrieved from [Link]

-

Prebiotics: Definition, Types, Sources, Mechanisms, and Clinical Applications. (2020). PMC. Retrieved from [Link]

-

In vitro human gut microbiota fermentation models: opportunities, challenges, and pitfalls. (2023). ResearchGate. Retrieved from [Link]

Sources

- 1. Prebiotics: Definition, Types, Sources, Mechanisms, and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. The prebiotic potential of lactulose: A review [phytopharmajournal.com]

- 4. In vitro fermentation models to study how exogenous factors shape the gut microbiome: applications, pros and cons [gutmicrobiotaforhealth.com]

- 5. Isomaltulose Exhibits Prebiotic Activity, and Modulates Gut Microbiota, the Production of Short Chain Fatty Acids, and Secondary Bile Acids in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Isomaltulose Exhibits Prebiotic Activity, and Modulates Gut Microbiota, the Production of Short Chain Fatty Acids, and Secondary Bile Acids in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. Utilization of diverse oligosaccharides for growth by Bifidobacterium and Lactobacillus species and their in vitro co-cultivation characteristics - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. scispace.com [scispace.com]

- 12. ijcmas.com [ijcmas.com]

- 13. mdpi.com [mdpi.com]

- 14. In Vitro Evaluation of Different Prebiotics on the Modulation of Gut Microbiota Composition and Function in Morbid Obese and Normal-Weight Subjects - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. oaepublish.com [oaepublish.com]

- 17. In Vitro Prebiotic Effects of Malto-Oligosaccharides Containing Water-Soluble Dietary Fiber - PMC [pmc.ncbi.nlm.nih.gov]

- 18. dwscientific.com [dwscientific.com]

- 19. Short Chain Fatty Acids Analysis - Creative Proteomics [metabolomics.creative-proteomics.com]

- 20. Development of an analytical method to detect short-chain fatty acids by SPME-GC-MS in samples coming from an in vitro gastrointestinal model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. A Concise Review of Liquid Chromatography-Mass Spectrometry-Based Quantification Methods for Short Chain Fatty Acids as Endogenous Biomarkers [mdpi.com]

- 22. In Vitro Prebiotic Effects of Malto-Oligosaccharides Containing Water-Soluble Dietary Fiber - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Frontiers | Utilization of Host-Derived Glycans by Intestinal Lactobacillus and Bifidobacterium Species [frontiersin.org]

enzymatic synthesis of Maltulose from sucrose

Enzymatic Synthesis of Maltulose from Sucrose: A Technical Guide to Transglycosylation Pathways and Biocatalytic Optimization

Executive Summary

Maltulose (α-D-glucopyranosyl-(1→4)-D-fructose) is a rare, reducing disaccharide with significant potential in drug development and functional nutrition due to its low glycemic index and putative prebiotic properties. While maltulose is traditionally synthesized via the chemical or enzymatic isomerization of maltose, direct enzymatic synthesis from sucrose (α-D-glucopyranosyl-(1→2)-β-D-fructofuranoside) presents a highly efficient, single-step alternative. This whitepaper details the mechanistic principles, key biocatalysts, and self-validating experimental protocols required to drive the transglycosylation of sucrose into maltulose.

Mechanistic Principles of Sucrose-to-Maltulose Conversion

The enzymatic conversion of sucrose to maltulose is fundamentally a transglycosylation event mediated by specific retaining α-glucosidases or transglucosidases. These enzymes, typically belonging to Glycoside Hydrolase (GH) families 13, 31, or 70, operate via a classic double-displacement mechanism[1].

-

Formation of the Covalent Intermediate: The enzyme's active site nucleophile (an aspartate residue) attacks the anomeric carbon (C1) of the glucosyl moiety of sucrose, cleaving the α-1,2-glycosidic bond and releasing fructose. This forms a β-D-glucosyl-enzyme intermediate.

-

Acceptor Competition (Hydrolysis vs. Transglycosylation): In a dilute aqueous environment, water acts as the primary acceptor, leading to simple hydrolysis (yielding glucose and fructose). However, at high substrate concentrations, the released fructose competes with water as the acceptor[2].

-

Regioselective Resolution: For maltulose to be synthesized, the fructose molecule must orient itself in the +1 subsite of the enzyme such that its C4-hydroxyl group attacks the anomeric carbon of the intermediate, forming an α-1,4 linkage. Alternative orientations yield other isomers like turanose (α-1,3), trehalulose (α-1,1), or leucrose (α-1,5)[1][2].

Mechanistic pathway of sucrose transglycosylation to maltulose via a glucosyl-enzyme intermediate.

Key Biocatalysts and Regioselectivity

Not all sucrose-cleaving enzymes produce maltulose. The architecture of the acceptor-binding subsites dictates the regioselectivity of the transglycosylation.

-

Yeast Maltases (GH13): Recent structural insights into the BaAG2 maltase from the early-diverged yeast Blastobotrys adeninivorans reveal a widened active site cleft that accommodates transglycosylation acceptors. When acting on sucrose, BaAG2 synthesizes maltulose as a primary α-1,4-linked disaccharide by-product, alongside trehalulose and turanose [2].

-

Intestinal α-Glucosidases (GH31): Early studies demonstrated that mammalian intestinal α-glucosidases (such as the sucrase-isomaltase complex) are capable of synthesizing maltulose in vitro when incubated with high concentrations of sucrose.

-

Glucansucrases (GH70): Enzymes like the ΔN123-GBD-CD2 branching sucrase derived from Leuconostoc mesenteroides primarily synthesize α-(1→2) linkages. However, during sucrose hydrolysis, they transfer glucosyl units onto the released fructose, yielding traces of maltulose and leucrose[1].

Table 1: Regioselectivity of Sucrose Transglycosylation by Key Biocatalysts

| Enzyme Source | CAZy Family | Primary Reaction | Major Transglycosylation By-products | Reference |

| B. adeninivorans BaAG2 | GH13 | Hydrolysis | Maltulose (α-1,4), Trehalulose (α-1,1) | [2] |

| Intestinal α-glucosidases | GH31 | Hydrolysis | Maltulose (α-1,4) | |

| L. mesenteroides DSR-E | GH70 | Glucan Synthesis | Leucrose (α-1,5), Maltulose (α-1,4) | [1] |

Experimental Workflow: A Self-Validating Protocol

To synthesize and isolate maltulose from sucrose, the reaction conditions must be engineered to suppress the thermodynamic preference for hydrolysis. The following protocol utilizes a self-validating framework to ensure data integrity and reproducibility.

Phase 1: Biocatalysis Optimization

Causality: Water concentration must be minimized to force the enzyme to utilize fructose as the acceptor[2].

-

Substrate Preparation: Prepare a 500 mM to 1.0 M solution of ultra-pure sucrose in 50 mM sodium phosphate buffer (pH 6.5). Validation Check: Include a negative control containing the substrate buffer and heat-killed enzyme to rule out spontaneous chemical isomerization.

-

Enzyme Dosing: Add purified recombinant BaAG2 (or equivalent GH13 maltase) at a concentration of 5 U/mL.

-

Incubation: Maintain the reaction at 35°C under gentle agitation (150 rpm) for 24–48 hours. Monitor the reaction kinetics by sampling every 6 hours.

-

Termination: Quench the reaction by heating the aliquots to 95°C for 10 minutes to denature the biocatalyst.

Phase 2: Purification and Analytical Validation

Causality: Because maltulose, turanose, trehalulose, and unreacted sucrose share identical molecular weights and highly similar polarities, standard chromatography is insufficient. A recycling preparative HPLC system is required to achieve baseline resolution by passing the analyte through the stationary phase multiple times.

-

Preparative Isolation: Inject the filtered reaction mixture into a preparative recycling HPLC equipped with a carbohydrate column (e.g., Shodex Asahipak NH2P-50). Isolate the peak corresponding to the maltulose retention time.

-

HPAEC-PAD Analysis: Run the purified fraction on a High-Performance Anion-Exchange Chromatography system with Pulsed Amperometric Detection. Validation Check: Spike the sample with a known maltulose reference standard. HPAEC-PAD resolves isomers based on the pKa of their hydroxyl groups, which varies strictly by linkage position (α-1,4 vs α-1,3). A single, co-eluting peak confirms structural homogeneity.

-

NMR Confirmation: Perform 1D (

H,

Experimental workflow for the enzymatic synthesis, purification, and validation of maltulose.

Conclusion

The enzymatic synthesis of maltulose directly from sucrose bypasses the need for maltose precursors, leveraging the promiscuous acceptor-binding subsites of specific GH13 and GH70 enzymes. By strictly controlling substrate molarity to favor transglycosylation over hydrolysis, and utilizing rigorous recycling HPLC and HPAEC-PAD workflows, researchers can reliably produce and validate this rare disaccharide for downstream therapeutic and nutritional applications.

References

-

Ernits, K., Kjeldsen, C., Persson, K., Grigor, E., Alamäe, T., & Visnapuu, T. (2021). "Structural Insight into a Yeast Maltase—The BaAG2 from Blastobotrys adeninivorans with Transglycosylating Activity." Journal of Fungi, 7(10), 816. URL:[Link]

-

Täufel, A., Ruttloff, H., & Täufel, K. (1967). "Synthesis of maltulose by intestinal α-D-glucosidases." Carbohydrate Research, 5(2), 223-225. URL:[Link]

-

Brison, Y., Pijning, T., Malbert, Y., Fabre, E., Mourey, L., Morel, S., ... & Remaud-Simeon, M. (2012). "Functional and Structural Characterization of α-(1→2) Branching Sucrase Derived from DSR-E Glucansucrase." Journal of Biological Chemistry, 287(11), 7915-7924. URL:[Link]

Sources

The Discovery, Synthesis, and Isolation of 4-O-α-D-Glucopyranosyl-D-fructose (Maltulose): A Comprehensive Technical Guide

Executive Summary

4-O-α-D-Glucopyranosyl-D-fructose, commonly known as maltulose , is a reducing disaccharide consisting of a glucose molecule linked to a fructose molecule via an α(1→4) glycosidic bond. As a structural isomer of maltose, maltulose presents unique physicochemical properties, including extreme water solubility and high hygroscopicity. This whitepaper provides an in-depth mechanistic analysis of its synthesis, historical context, and a field-proven, self-validating protocol for its downstream isolation and crystallization.

Historical Context and Analytical Significance

The existence of maltulose has been documented for approximately 70 years[1]. It was initially discovered as a byproduct during the commercial saccharification of starch and isolated from the α-amylolytic digests of glycogen. Unlike many sugars, maltulose is rarely found in raw, unprocessed nature; rather, it is synthesized under thermal and alkaline stress.

Today, maltulose serves as a critical biomarker in food chemistry and quality control. Its presence in1[1], as well as in 2[2], acts as a reliable indicator of thermal load. Because fresh pasta contains zero maltulose, its accumulation during the drying process allows application scientists to map the exact time-temperature abuse the product has undergone[2].

Mechanistic Pathways of Synthesis: A Causality Approach

As an application scientist, successfully synthesizing maltulose requires shifting from a "recipe" mindset to a thermodynamic and kinetic balancing act. The primary chemical route is the3[3].

The Causality of the Enediol Intermediate

When maltose is exposed to a base, the hydroxide ion abstracts an α-proton adjacent to the carbonyl group of the reducing glucose moiety. This forms a highly reactive 1,2-enediol intermediate. The collapse of this intermediate can yield the original aldose (maltose), its epimer, or the target ketose (maltulose)[3]. However, under traditional batch heating with strong alkalis (e.g., NaOH), the enediol intermediate rapidly degrades into highly reactive deoxy-α-dicarbonyl compounds, leading to irreversible Maillard browning and organic acid formation[3].

The Microwave-Arginine Paradigm

To circumvent degradation, modern synthesis employs4[4].

-

Why Arginine? Arginine provides a mild basic environment sufficient for proton abstraction but weak enough to prevent the rapid degradation seen with NaOH.

-

Why Microwave Heating? Microwave irradiation ensures rapid, volumetric energy transfer, achieving optimal isomerization temperatures in seconds (90–400 s) rather than hours, thereby trapping the maltulose before it degrades[4].

Fig 1. Base-catalyzed LBAE transformation pathway of maltose to maltulose via an enediol intermediate.

Self-Validating Protocol: Isolation and Crystallization

Historically, isolating maltulose was considered industrially unfeasible without toxic organic solvents (like acetone or dioxane) due to its extreme water solubility[5]. The following protocol utilizes ligand-exchange chromatography and controlled supersaturation to achieve pure crystalline maltulose monohydrate from an aqueous system.

Phase 1: Microwave-Assisted Isomerization

-

Action: Dissolve maltose and arginine (0.05 molar ratio) in deionized water. Subject the solution to 500W microwave heating for 90 seconds[4].

-

Causality: The rapid heating profile minimizes the time the sugar spends at elevated temperatures, suppressing melanoidin formation.

-

Validation Checkpoint: Continuously monitor the UV absorbance of a reaction aliquot at 420 nm. A successful reaction must maintain an

. If

Phase 2: Reaction Termination

-

Action: Rapidly cool the solution to 30°C and adjust the pH to 2.0 using hydrochloric acid[5].

-

Causality: Quenching the temperature and dropping the pH halts the LBAE transformation immediately, preventing the reverse isomerization of maltulose back to maltose.

-

Validation Checkpoint: Verify pH stability at 2.0 ± 0.1 for 15 minutes. A drifting pH indicates ongoing side reactions.

Phase 3: Ligand-Exchange Chromatography

-

Action: Load the neutralized hydrolysate onto a strong cationic resin column (Na+ form, 4% cross-linked) maintained at 75°C. Elute with degassed deionized water at a flow rate of 110 mL/L resin/hr[5].

-

Causality: The Na+ ions interact differently with the axial/equatorial hydroxyl groups of maltose versus maltulose. Operating at exactly 75°C reduces eluent viscosity, which sharpens the elution peaks by drastically improving mass transfer kinetics.

-

Validation Checkpoint: Monitor the eluate via Refractive Index Detection (RID). The pooled maltulose fraction must yield a chromatographic purity of

.

Phase 4: Controlled Crystallization

-

Action: Concentrate the maltulose-rich fraction via vacuum evaporation at 60°C to exactly 67.5% dry matter (DM). Cool precisely to 33°C to achieve a supersaturation ratio of 1.1. Induce nucleation via mechanical shearing[5].

-

Causality: A supersaturation ratio above 1.15 risks the co-crystallization of residual maltose, while a ratio below 1.05 will fail to nucleate. Mechanical shearing provides the activation energy for crystal lattice formation without requiring chemical seeding.

-

Validation Checkpoint: Extract a mother liquor sample after 2 hours. The Brix value should drop progressively, confirming the transition of solute into the crystalline phase.

Fig 2. Step-by-step downstream isolation and purification workflow for crystalline maltulose.

Quantitative Analytics

Table 1: Quantitative Comparison of Maltulose Synthesis Modalities

| Synthesis Modality | Catalyst / Enzyme | Operating Conditions | Typical Yield (%) | Primary Limitation |

| Traditional Batch Heating | NaOH / KOH | 100°C, 60 min, pH 9.0 | 15 – 20 | High degradation and melanoidin formation |

| Microwave-Assisted LBAE | Arginine | 500W, 90–400 s | 28 – 30 | Requires specialized flow/batch microwave reactors |

| Enzymatic Transglucosylation | α-glucosidase | 33°C, 24–48 hrs, pH 6.5 | ~40 (mixed) | Slow kinetics; produces complex isomeric mixtures |

Table 2: Critical Chromatographic Parameters for Maltulose Isolation

| Parameter | Specification | Mechanistic Rationale |

| Stationary Phase | Strong cationic resin (Na+ form) | Optimizes ligand exchange capacity for disaccharide spatial resolution. |

| Mobile Phase | Degassed Deionized Water | Prevents baseline drift and maintains pure ligand-sugar interactions. |

| Column Temperature | 75°C | Reduces eluent viscosity, significantly improving mass transfer kinetics. |

| Flow Rate | 110 mL/L resin/hr | Balances theoretical plate height with industrial throughput requirements. |

References

1.[4] Title: Isomerization of maltose to maltulose by microwave heating, using arginine as a catalyst Source: Kyoto University Research Information Repository URL:

2.[3] Title: Toward Understanding Base-Catalyzed Isomerization of Saccharides Source: ACS Catalysis URL:

3.[1] Title: Carbohydrate Metabolism Differentiates Pectinatus and Megasphaera Species Growing in Beer Source: MDPI URL:

4.[5] Title: US6048976A - Process for the preparation of crystallized maltulose monohydrate Source: Google Patents URL:

5.[2] Title: Maltulose and furosine as indicators of quality of pasta products Source: ResearchGate URL:

Sources

- 1. Carbohydrate Metabolism Differentiates Pectinatus and Megasphaera Species Growing in Beer [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]

- 5. US6048976A - Process for the preparation of crystallized maltulose monohydrate - Google Patents [patents.google.com]

Technical Guide: Thermal Degradation of Maltulose (4-O-α-D-Glucopyranosyl-D-fructose)

This guide details the thermal degradation profile of 4-O-alpha-D-Glucopyranosyl-D-fructose (Maltulose), a reducing disaccharide and structural isomer of maltose.[1]

Executive Summary

Maltulose is a reducing disaccharide consisting of a glucose moiety linked alpha-(1→4) to a fructose moiety.[1] Unlike its parent compound maltose (Glucose-α-1,4-Glucose), maltulose possesses a ketose unit at the reducing end. This structural difference makes maltulose significantly more thermally labile and reactive.

Thermal degradation of maltulose proceeds primarily through two competing pathways:

Key Degradation Markers:

-

Primary Non-Volatiles: 3-Deoxyglucosone (3-DG), 3-deoxy-D-glycero-pent-2-ulose, D-Glucose.

-

Primary Volatiles: 5-Hydroxymethylfurfural (5-HMF), 2-Furaldehyde (Furfural), Formic Acid, Acetic Acid.

-

Advanced Polymerization: Caramelans (high molecular weight colorants).

Chemical Profile & Reactivity

Maltulose exists in equilibrium between its cyclic (furanose/pyranose) and open-chain keto forms. The open-chain ketone at C-2 of the fructose unit is the "engine" of its instability.

| Property | Specification |

| IUPAC Name | 4-O-α-D-Glucopyranosyl-D-fructose |

| Molecular Formula | C₁₂H₂₂O₁₁ |

| Reducing End | Fructose (Ketose) |

| Linkage | |

| Thermal Lability | High (Ketoses enolize faster than aldoses) |

| Key Precursor | Maltose (via Lobry de Bruyn-Alberda van Ekenstein isomerization) |

Mechanisms of Degradation

The degradation of maltulose is not a single event but a cascade. The specific pathway dominance depends on pH and water activity (

Pathway A: The Peeling Reaction ( -Elimination)

Dominant in neutral to alkaline pH (pH > 6.0).

Because the glycosidic bond is at C-4 of the fructose unit, maltulose is uniquely susceptible to

-

Enolization: The C-2 ketone enolizes to form a 1,2-enediol or 2,3-enediol.

-

Elimination: The double bond migrates, facilitating the expulsion of the substituent at C-4 (the glucose unit).

-

Result: The glycosidic bond cleaves, releasing free D-Glucose and a reactive C6 fructose intermediate which further degrades.

Pathway B: Acid-Catalyzed Dehydration (Caramelization)

Dominant in acidic pH (pH < 5.0) or high heat (melt).

-

1,2-Enolization: Protonation of the carbonyl oxygen facilitates enol formation.

-

Dehydration: Successive loss of water molecules forms dicarbonyls (3-DG).

-

Cyclization: 3-DG cyclizes to form 5-HMF .

Pathway C: Oxidative Cleavage

In the presence of oxygen, the C-C bonds of the open-chain form can cleave, generating short-chain organic acids (Formic, Glycolic).

Detailed Product Analysis

Quantitative Degradation Markers

These compounds serve as stability-indicating impurities in pharmaceutical assays.

| Compound | Structure Type | Origin Pathway | Toxicity/Relevance |

| 5-HMF | Furan | Acid Dehydration | Potential genotoxin; major quality indicator. |

| 3-Deoxyglucosone (3-DG) | Dehydration | Highly reactive precursor to AGEs (Advanced Glycation End-products). | |

| D-Glucose | Monosaccharide | Indicator of glycosidic bond cleavage (Peeling). | |

| Formic Acid | Organic Acid | Fragmentation | pH drop; catalyzes further degradation. |

| Levulinic Acid | Organic Acid | HMF Hydrolysis | Terminal breakdown product of HMF. |

| 3-deoxy-D-glycero-pent-2-ulose | Pentulose | Specific marker of 4-substituted ketose degradation. |

Volatile Organic Compounds (VOCs)

Headspace analysis of heated maltulose typically reveals:

-

Furans: 2-Furaldehyde, 5-Methylfurfural.

-

Carbonyls: Methylglyoxal, Diacetyl (2,3-butanedione).

-

Acids: Acetic acid (vinegar aroma), Propionic acid.

Visualizing the Degradation Pathways

The following diagram illustrates the bifurcation between the Peeling Reaction (Alkaline/Neutral) and Dehydration (Acidic) pathways.

Caption: Bifurcation of Maltulose thermal degradation into Peeling (Red) and Dehydration (Green) pathways.

Experimental Protocols

Protocol A: HPLC-DAD-RI Analysis of Non-Volatiles

Purpose: Quantify Maltulose loss, Glucose formation, and HMF generation.

-

Sample Prep: Dissolve thermally treated sample in HPLC-grade water to 1 mg/mL. Filter through 0.22 µm PVDF membrane.

-

Column: Bio-Rad Aminex HPX-87H (300 x 7.8 mm) or equivalent cation-exchange column.

-

Mobile Phase: 5 mM Sulfuric Acid (

) isocratic elution. -

Conditions:

-

Flow Rate: 0.6 mL/min.

-

Temperature: 50°C.

-

Injection Vol: 20 µL.

-

-

Detection:

-

RI (Refractive Index): Detects Maltulose, Glucose, Fructose, and organic acids.

-

DAD (Diode Array) @ 284 nm: Specifically detects 5-HMF and Furfural (aromatic absorption).

-

Protocol B: HS-GC-MS for Volatile Profiling

Purpose: Identify trace odorous degradants (furans, aldehydes).

-

Sample Prep: Place 1g of solid sample (or 1mL solution) into a 20mL headspace vial. Add 1g NaCl (salting out).

-

Incubation: Equilibrate at 80°C for 30 mins with agitation (500 rpm).

-

Extraction: SPME Fiber (DVB/CAR/PDMS) exposure for 20 mins.

-

GC Parameters:

-

Column: DB-WAX or VF-WAXms (polar column for acids/aldehydes).

-

Oven: 40°C (2 min)

5°C/min

-

-

MS Parameters: Scan range m/z 35–300. Look for ions m/z 97 (furans), m/z 60 (acetic acid).

Implications for Drug Development

-

Excipient Compatibility: Avoid using Maltulose with basic excipients (e.g., magnesium stearate, amines). The alkaline microenvironment will trigger the Peeling Reaction , causing rapid potency loss and glucose spiking.

-

Sterilization: Autoclaving maltulose-containing solutions will generate 5-HMF . Limits for HMF are strictly regulated in parenteral drugs due to toxicity concerns.

-

Color Stability: The formation of 3-DG leads to rapid browning (Maillard-like polymerization even without amines). Solutions may turn yellow/brown upon storage at

C.

References

-

Chiku, K., et al. (2010). Thermal decomposition of beta-D-galactopyranosyl-(1 -> 3)-2-acetamido-2-deoxy-D-hexopyranoses under neutral conditions. Carbohydrate Research. Link

-

Kroh, L. W. (1994). Caramelisation in food and beverages. Food Chemistry. Link

-

Eggleston, G., & Vercellotti, J. R. (2000). Degradation of sucrose, glucose and fructose in concentrated aqueous solutions. Journal of Carbohydrate Chemistry. Link

-

Antal, M. J., et al. (1990). Mechanism of formation of 5-(hydroxymethyl)-2-furaldehyde from D-fructose and sucrose. Carbohydrate Research. Link

-

Pons, I., et al. (1991).[2] Volatile compounds in caramel. Food Chemistry. Link

Sources

Methodological & Application

Application Note: HPLC Quantification of 4-O-α-D-Glucopyranosyl-D-fructose (Maltulose) as a Biomarker for Thermal Processing

Executive Summary

The disaccharide 4-O-α-D-glucopyranosyl-D-fructose , commonly known as maltulose [1][2], is a critical chemical indicator used to evaluate the thermal processing history and quality of carbohydrate-rich matrices such as honey, pasta, and enteral nutritional formulas[3]. Because maltulose is a structural isomer of maltose and sucrose, its quantification requires high-resolution chromatographic techniques.

This application note details a robust, self-validating protocol for the quantification of maltulose using Hydrophilic Interaction Liquid Chromatography coupled with Refractive Index Detection (HILIC-RID) . The guide provides step-by-step methodologies, mechanistic rationales for experimental design, and system suitability parameters to ensure analytical integrity.

Scientific Rationale & Causality

The Chemical Significance of Maltulose

Maltulose is not naturally abundant in raw, unprocessed foods. It is primarily generated from maltose during thermal processing via the Lobry de Bruyn-van Ekenstein transformation —an alkali- or heat-catalyzed isomerization[3]. Consequently, elevated levels of maltulose serve as a direct biomarker for excessive heat treatment, nutritional degradation, or adulteration (e.g., the addition of high-fructose corn syrup to authentic honey)[4].

Caption: Lobry de Bruyn-van Ekenstein transformation of maltose to maltulose under thermal stress.

Analytical Challenges and Chromatographic Selection

Quantifying maltulose presents two primary analytical challenges:

-

Lack of a Chromophore: Like most carbohydrates, maltulose lacks a conjugated π-electron system, rendering standard UV-Vis detection ineffective unless complex pre-column derivatization is performed. Therefore, Refractive Index Detection (RID) or Evaporative Light Scattering Detection (ELSD) is required for direct analysis[4][5].

-

High Polarity and Isomeric Co-elution: Carbohydrates are highly polar and exhibit virtually no retention on standard Reversed-Phase (C18) columns. HILIC utilizes an amino-modified (NH2) or amide silica stationary phase. The orthogonal retention mechanism relies on hydrogen bonding and dipole-dipole interactions between the polar sugar molecules and the water-enriched layer immobilized on the stationary phase.

Experimental Protocol

Materials and Reagents

-

Analytical Standard: Maltulose monohydrate (CAS: 17606-72-3), HPLC grade (≥99% purity)[2].

-

Solvents: Acetonitrile (HPLC/MS grade), Ultrapure water (18.2 MΩ·cm).

-

Matrix Clarification (If analyzing protein-rich fluids like milk): Carrez Reagent I (Potassium hexacyanoferrate(II)) and Carrez Reagent II (Zinc sulfate).

Sample Preparation Workflow

Causality Note: Injecting a purely aqueous sample into a HILIC system (which operates at high organic concentrations) causes severe solvent-mismatch, leading to peak broadening and splitting. The sample must be diluted in a solvent ratio closely matching the mobile phase.

-

Extraction: Weigh exactly 5.0 g of the homogenized sample (e.g., honey or syrup) into a 50 mL volumetric flask.

-

Dissolution: Add 25 mL of ultrapure water and vortex until completely dissolved[4].

-

Clarification (Optional): For matrices containing proteins or fats, add 1 mL of Carrez I, vortex, then add 1 mL of Carrez II, and vortex again. Centrifuge at 4000 x g for 10 minutes.

-

Solvent Matching: Dilute the supernatant to the 50 mL mark using HPLC-grade Acetonitrile[4].

-

Filtration: Filter the final solution through a 0.22 µm PTFE syringe filter directly into an HPLC vial.

Caption: Step-by-step sample preparation workflow for HILIC-RID carbohydrate analysis.

Instrumental Setup (HILIC-RID)

Strict temperature control of both the column compartment and the RID flow cell is non-negotiable. The refractive index of a liquid is highly temperature-dependent; fluctuations as small as 0.1 °C will cause severe baseline drift, masking low-abundance maltulose peaks.

Table 1: Optimized HPLC Parameters

| Parameter | Specification | Rationale |

| Column | Amino-modified silica (NH2), 4.6 × 150 mm, 5 µm | Provides necessary hydrogen-bonding sites for isomer separation[4]. |

| Mobile Phase | Acetonitrile : Water (75:25, v/v) | Isocratic elution maintains RID baseline stability[4]. |

| Flow Rate | 1.0 - 1.8 mL/min | Optimized based on column backpressure limits[4]. |

| Column Temperature | 35 °C | Reduces mobile phase viscosity and sharpens peak shape[4]. |

| Detector | Refractive Index Detector (RID) | Universal detection for non-UV absorbing carbohydrates[4]. |

| RID Temperature | 35 °C (Matched to Column) | Prevents thermal gradients in the flow cell, ensuring a flat baseline. |

| Injection Volume | 10 µL | Prevents column overloading while maintaining sensitivity[4]. |

System Validation and Quantitative Data

To ensure the protocol is a self-validating system, analysts must run a mixed carbohydrate standard containing Fructose, Glucose, Sucrose, Maltulose, and Maltose prior to sample analysis.

System Suitability Criteria

-

Resolution (

): The critical pair is typically Maltulose and Maltose. The method is only valid if -

Repeatability: The Relative Standard Deviation (RSD) of the maltulose peak area across 5 replicate standard injections must be

.

Expected Analytical Performance

Using the HILIC-RID method described, the following performance metrics are standard for carbohydrate profiling in complex matrices[4]:

Table 2: Method Validation Parameters & Elution Order

| Carbohydrate | Elution Order | Linear Range (mg/mL) | LOD (mg/mL) | LOQ (mg/mL) | |

| Fructose | 1 | 0.5 – 40.0 | 0.022 | 0.074 | > 0.998 |

| Glucose | 2 | 0.5 – 40.0 | 0.030 | 0.099 | > 0.998 |

| Sucrose | 3 | 0.1 – 20.0 | 0.015 | 0.050 | > 0.995 |

| Maltulose | 4 | 0.1 – 10.0 | 0.020 | 0.065 | > 0.995 |

| Maltose | 5 | 0.1 – 10.0 | 0.025 | 0.080 | > 0.995 |

(Note: Elution order on an NH2 column is strictly dictated by polarity. Monosaccharides elute first, followed by disaccharides. Within disaccharides, ketose-containing sugars like maltulose generally elute slightly earlier than their aldose counterparts like maltose).

References

- ChemicalBook. "MALTULOSE | 17606-72-3".

- PubChem - NIH. "Maltulose | C12H22O11 | CID 87177".

- MDPI. "Determination of the Carbohydrate Profile and Invertase Activity of Adulterated Honeys after Bee Feeding".

- ResearchGate. "Maltulose and furosine as indicators of quality of pasta products".

- SEDERE. "Honey Quality Testing Method using HPLC-UV & SEDEX LT-ELSD".

- Waters / LCMS.cz. "Profiling of Carbohydrates in Honey by HILIC-MS".

Sources

High-Purity Extraction and Chromatographic Isolation of Maltulose from Honey Matrices

Topic: Content Type: Application Note & Protocol Audience: Analytical Chemists, Food Scientists, and Drug Development Professionals

Abstract & Strategic Significance

Maltulose (1-α-D-glucopyranosyl-D-fructose) is a reducing disaccharide rarely found in fresh, unheated honey. Its presence is a critical chemical marker for thermal stress and adulteration, formed primarily through the base-catalyzed isomerization of maltose. In drug development and high-end food verification, isolating maltulose requires overcoming a significant separation challenge: resolving it from its structural isomer, maltose, and the overwhelming background of monosaccharides (glucose/fructose ~70-80% w/w).

This protocol details a biphasic extraction workflow designed to isolate the disaccharide fraction from the complex honey matrix, followed by high-resolution separation using High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD). This approach ensures scientific integrity by removing matrix interferences before quantification.

Scientific Principles & Mechanistic Insight

The Formation Mechanism: Lobry de Bruyn-Alberda van Ekenstein (LBAE)

Maltulose is not synthesized by the honeybee (Apis mellifera). It arises from Maltose via the Lobry de Bruyn-Alberda van Ekenstein (LBAE) transformation. Under thermal stress or prolonged storage, the glucose unit at the reducing end of maltose undergoes enolization, followed by isomerization to a ketone group, converting the glucose moiety into fructose.

-

Causality: High temperature + time

Enediol intermediate -

Significance: The Maltulose/Maltose ratio is a robust index of honey freshness. A ratio

typically indicates severe heating or adulteration with high-fructose corn syrup.

Separation Physics: Anion Exchange at High pH

Standard reverse-phase HPLC (C18) struggles to separate maltose and maltulose due to their identical molecular weight and similar polarity.

-

Solution: HPAEC-PAD.[1][2] At pH > 12, the hydroxyl groups of carbohydrates ionize (pKₐ ~12-14).[1]

-

Selectivity: Maltulose (a ketose) and Maltose (an aldose) have slightly different pKₐ values and anion-exchange affinities. Maltulose typically elutes after maltose on pellicular anion-exchange resins due to stronger interaction with the quaternary ammonium stationary phase.

Visualizing the Workflow

Figure 1: Biphasic workflow for the enrichment and isolation of Maltulose from honey matrices.

Detailed Experimental Protocol

Reagents & Equipment

-

Standards: D-Maltose monohydrate (CAS 6363-53-7), Maltulose monohydrate (CAS 17669-60-2).

-

SPE Phase: Activated Charcoal (Darco G-60) mixed 1:1 with Celite 545 (filter aid).

-

Mobile Phases:

-

Eluent A: 18 MΩ Deionized Water (degassed).

-

Eluent B: 200 mM NaOH (Carbonate-free).

-

Eluent C: 1 M NaOAc in 100 mM NaOH.

-

-

Instrumentation: Dionex ICS-6000 or equivalent HPAEC system with a Gold working electrode.

-

Column: Dionex CarboPac PA210 (4 x 250 mm) or SweetSep AEX200.

Phase 1: Sample Preparation & Disaccharide Enrichment

Rationale: Direct injection of honey overloads the column with glucose/fructose, obscuring the minor maltulose peak. Fractionation is essential.

-

Solubilization: Weigh 1.0 g of homogenized honey into a 100 mL volumetric flask. Dissolve in ~50 mL deionized water.

-

Clarification (Optional but Recommended): If the honey is dark/cloudy, add 1 mL Carrez I (Potassium hexacyanoferrate(II)) and 1 mL Carrez II (Zinc acetate). Vortex, let stand for 10 mins, then dilute to volume. Filter through Whatman No. 1.

-

SPE Column Packing: Pack a glass column (1.5 cm x 10 cm) with a slurry of 5 g Activated Charcoal/Celite (1:1). Wash with 50 mL water.

-

Loading: Load 10 mL of the filtered honey solution onto the column.

-

Wash (Monosaccharide Removal): Elute with 100 mL of pure water .

-

Elution (Disaccharide Recovery): Elute with 100 mL of 10% (v/v) Ethanol .

-

Concentration: Evaporate the ethanolic fraction to dryness under vacuum (Rotavap at 40°C) and reconstitute in 2 mL of deionized water. Filter through a 0.22 µm PES membrane.

Phase 2: HPAEC-PAD Isolation

Rationale: Anion exchange at high pH is the only reliable method to separate the maltose/maltulose isomers without derivatization.

-

Column: CarboPac PA210 (optimized for oligosaccharides).

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 10 µL.

-

Temperature: 30°C.

Gradient Profile:

| Time (min) | Eluent A (Water) | Eluent B (200 mM NaOH) | Eluent C (1M NaOAc) | Condition |

| 0 - 15 | 80% | 20% | 0% | Isocratic separation of Maltose/Maltulose |

| 15 - 25 | 60% | 20% | 20% | Elution of higher oligosaccharides |

| 25 - 30 | 0% | 0% | 100% | Column Wash (Strong) |

| 30 - 45 | 80% | 20% | 0% | Re-equilibration (Critical) |

-

Detection Waveform: Standard Carbohydrate Quadruple Potential (Gold Electrode).

Data Analysis & Quality Control

Identification

-

Retention Time (RT): Under these conditions, Maltose elutes at ~8.5 min, followed by Maltulose at ~9.8 min .

-

Validation: Spike the sample with pure Maltulose standard. The peak area should increase without peak splitting.

The Maltulose Index

Calculate the ratio to assess thermal history:

-

Interpretation:

- : Fresh, unheated honey.